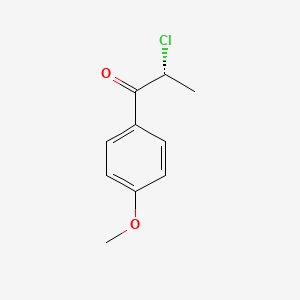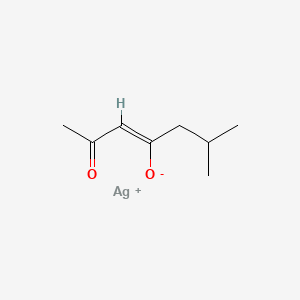
(6-Methylheptane-2,4-dionato-O,O')silver
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Methylheptane-2,4-dionato-O,O’)silver is a chemical compound with the molecular formula C8H13AgO2 and a molecular weight of 249.05582 g/mol . This compound is known for its unique coordination properties and is often used in various scientific and industrial applications.
Preparation Methods
The synthesis of (6-Methylheptane-2,4-dionato-O,O’)silver typically involves the reaction of silver nitrate with 6-methylheptane-2,4-dione in the presence of a suitable solvent. The reaction conditions often include controlled temperatures and pH levels to ensure the formation of the desired product . Industrial production methods may involve scaling up this reaction with optimized conditions to achieve higher yields and purity.
Chemical Reactions Analysis
(6-Methylheptane-2,4-dionato-O,O’)silver undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of silver oxide and other by-products.
Reduction: Reduction reactions can convert (6-Methylheptane-2,4-dionato-O,O’)silver to elemental silver and other reduced forms.
Substitution: The compound can participate in substitution reactions where the silver ion is replaced by other metal ions or ligands.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions .
Scientific Research Applications
(6-Methylheptane-2,4-dionato-O,O’)silver has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other silver-containing compounds and as a catalyst in various organic reactions.
Biology: The compound’s antimicrobial properties make it useful in biological studies, particularly in the development of antibacterial agents.
Medicine: Research is ongoing into its potential use in medical applications, including wound dressings and coatings for medical devices.
Industry: It is used in the production of conductive inks and coatings, as well as in the manufacturing of electronic components
Mechanism of Action
The mechanism by which (6-Methylheptane-2,4-dionato-O,O’)silver exerts its effects involves the release of silver ions, which interact with various molecular targets. These interactions can disrupt cellular processes in microorganisms, leading to their death. The compound’s coordination properties also allow it to participate in catalytic cycles, enhancing reaction rates and selectivity .
Comparison with Similar Compounds
(6-Methylheptane-2,4-dionato-O,O’)silver can be compared to other silver-containing compounds such as:
Silver nitrate: Known for its strong oxidizing properties and use in various chemical reactions.
Silver acetate: Used in organic synthesis and as a precursor for other silver compounds.
Silver oxide: Commonly used in batteries and as a catalyst in organic reactions.
What sets (6-Methylheptane-2,4-dionato-O,O’)silver apart is its unique coordination environment, which provides distinct reactivity and stability compared to other silver compounds .
Properties
CAS No. |
94233-21-3 |
|---|---|
Molecular Formula |
C8H13AgO2 |
Molecular Weight |
249.06 g/mol |
IUPAC Name |
silver;(Z)-6-methyl-2-oxohept-3-en-4-olate |
InChI |
InChI=1S/C8H14O2.Ag/c1-6(2)4-8(10)5-7(3)9;/h5-6,10H,4H2,1-3H3;/q;+1/p-1/b8-5-; |
InChI Key |
ROMOKKOHNBEFPN-HGKIGUAWSA-M |
Isomeric SMILES |
CC(C)C/C(=C/C(=O)C)/[O-].[Ag+] |
Canonical SMILES |
CC(C)CC(=CC(=O)C)[O-].[Ag+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


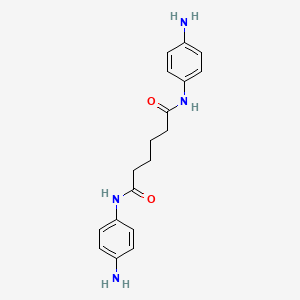
![3H-Pyrazol-3-one, 4-[(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-ylidene)methyl]-2,4-dihydro-5-methyl-](/img/structure/B13793012.png)
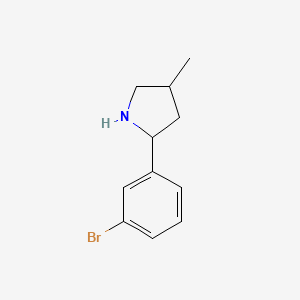
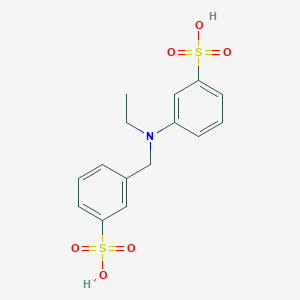
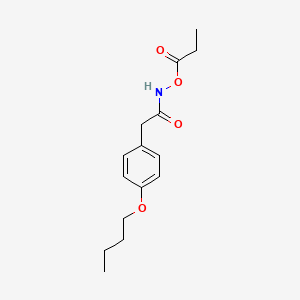

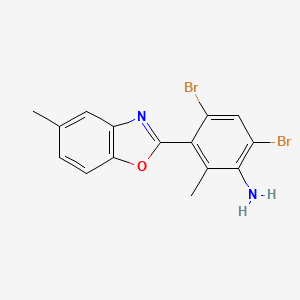
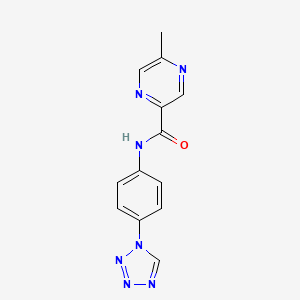


![2-Amino-6-fluoro-4H-benzo[D][1,3]oxazin-4-one](/img/structure/B13793057.png)
![(3aR)-3a,4,6,7-tetrahydro-1H-oxadiazolo[4,3-c][1,4]thiazin-3-one](/img/structure/B13793070.png)

